molecular formula C41H67N11O14S4 B1150331 H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH

H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH

Cat. No.: B1150331
M. Wt: 1066.3
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH is a synthetic peptide composed of ten amino acids Each amino acid in this sequence is in its racemic form, meaning it contains both the D- and L- enantiomers

Properties

Molecular Formula

C41H67N11O14S4

Molecular Weight

1066.3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (DL-Met) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (DL-Cys) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions, such as temperature, solvent, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH: can undergo various chemical reactions, including:

    Oxidation: The methionine and cysteine residues can be oxidized to methionine sulfoxide and cystine, respectively.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various coupling reagents, such as carbodiimides, can be used for amino acid substitution.

Major Products

    Oxidation: Methionine sulfoxide, cystine.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH: has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism by which H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH exerts its effects depends on its interaction with molecular targets. These interactions can involve:

    Binding to Proteins: The peptide can bind to specific proteins, altering their function or stability.

    Enzyme Inhibition: It may inhibit enzymes by mimicking natural substrates or binding to active sites.

    Signal Transduction: The peptide can modulate signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH: can be compared to other synthetic peptides with similar sequences or functional groups. Some similar compounds include:

The uniqueness of This compound lies in its specific sequence and the presence of both D- and L- enantiomers, which can influence its biological activity and stability.

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